Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloropyridinyl group attached to the thiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloropyridinyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid: The carboxylic acid derivative of the compound.
6-Chloropyridin-3-ylthiazole: Lacks the ester or carboxylic acid group.
Uniqueness
Methyl 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyridinyl group enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H7ClN2O2S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2S/c1-15-10(14)7-5-16-9(13-7)6-2-3-8(11)12-4-6/h2-5H,1H3 |
InChI Key |
CQVFOBBLZKYBRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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